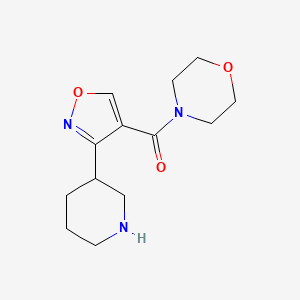

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone is a complex organic compound that features a morpholine ring, a piperidine ring, and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized from 5-methyl-isoxazole-4-carboxylic acid and 4-(2-chloro-4-nitrophenyl)piperidine.

Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.

Coupling of the Rings: The morpholine ring is then coupled with the isoxazole and piperidine rings under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Isoxazol-4-carboxa piperidyl derivatives: These compounds share the isoxazole and piperidine rings and have been studied for their antiviral properties.

Piperidine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological activities.

Uniqueness

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile chemical entity in various research fields.

Biological Activity

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with isoxazole intermediates. The general synthetic pathway can be summarized as follows:

- Formation of Isoxazole Ring : The initial step involves the synthesis of the isoxazole ring through cyclization reactions involving appropriate precursors.

- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution or coupling reactions with activated isoxazole derivatives.

- Morpholino Group Addition : Finally, the morpholino group is integrated into the structure, often enhancing solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives containing piperidinyl and isoxazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. Notably, compounds exhibiting IC50 values in the low micromolar range have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, crucial for tumor growth and survival .

| Compound | IC50 (μmol/L) | Target |

|---|---|---|

| Compound 20 | 1.565 | PI3Kδ |

| Compound 21 | 1.311 | PI3Kδ |

These findings suggest that this compound and its analogs may act as novel antitumor agents through PI3K inhibition, a pathway frequently dysregulated in cancers.

Neuropharmacological Effects

In addition to its antitumor properties, this compound has been investigated for its effects on glutamate receptors, particularly metabotropic glutamate receptor 2 (mGluR2). Activation of mGluR2 has been shown to reduce glutamate release, potentially providing neuroprotective effects and reducing excitability in neuronal circuits . This mechanism highlights the compound's potential in treating neurodegenerative disorders.

Study on Antitumor Efficacy

A comprehensive study evaluated several derivatives of morpholino-isoxazole compounds against breast cancer cell lines. The study utilized the CCK-8 assay to measure cell viability and determine IC50 values for various compounds. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways.

Neuroprotective Effects

Another study focused on assessing the neuroprotective properties of similar compounds in animal models of neurodegeneration. Behavioral assays demonstrated improved cognitive function and reduced neuronal death in treated groups compared to controls, suggesting a protective role against excitotoxicity mediated by glutamate .

Properties

Molecular Formula |

C13H19N3O3 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

morpholin-4-yl-(3-piperidin-3-yl-1,2-oxazol-4-yl)methanone |

InChI |

InChI=1S/C13H19N3O3/c17-13(16-4-6-18-7-5-16)11-9-19-15-12(11)10-2-1-3-14-8-10/h9-10,14H,1-8H2 |

InChI Key |

RTZPVRMTDAJXJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=NOC=C2C(=O)N3CCOCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.